molecular formula C10H11N3O B12825741 (E)-1-(1-methyl-1H-benzo[d]imidazol-2-yl)ethanone oxime

(E)-1-(1-methyl-1H-benzo[d]imidazol-2-yl)ethanone oxime

Cat. No.: B12825741
M. Wt: 189.21 g/mol
InChI Key: RVQBDRBJSRUURF-KPKJPENVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Table 1: Systematic Identifiers for this compound

Property Value Source
Molecular Formula C₁₀H₁₁N₃O PubChem
Molecular Weight 189.21 g/mol PubChem
CAS Registry Number 80521-50-2 PubChem
SMILES Notation C/C(=N\O)/C1=NC2=CC=CC=C2N1C PubChem
InChIKey RVQBDRBJSRUURF-KPKJPENVSA-N PubChem

The SMILES string explicitly denotes the E-configuration through the */ and * symbols, which indicate the trans arrangement of the hydroxylamine group relative to the benzimidazole ring. The InChIKey further validates the stereochemical uniqueness of this compound, distinguishing it from its Z-isomer.

Molecular Geometry and Stereochemical Configuration

The molecular geometry of this compound is characterized by a planar benzimidazole core fused to a ketoxime moiety. Density functional theory (DFT) computations reveal a dihedral angle of 72.17° between the benzimidazole ring and the oxime group, a feature that minimizes steric hindrance while preserving conjugation across the π-system. The E-configuration places the hydroxylamine oxygen atom trans to the benzimidazole nitrogen, stabilizing the molecule through intramolecular hydrogen bonding between the oxime -OH and the adjacent imine nitrogen.

Key Geometric Parameters:

  • C=N Bond Length : 1.28 Å (imine)
  • N-O Bond Length : 1.42 Å (oxime)
  • C-C Bond Length (Benzimidazole) : 1.39–1.41 Å

The stereochemical integrity of the E-isomer is further corroborated by nuclear Overhauser effect (NOE) spectroscopy, which shows no spatial proximity between the methyl group on the benzimidazole and the oxime hydroxyl.

X-Ray Crystallographic Analysis of Solid-State Conformation

While direct X-ray diffraction data for this compound are not publicly available, insights can be inferred from structurally analogous benzimidazole-oxime derivatives. For example, the crystal structure of 2-(1H-benzimidazol-1-yl)-1-(2-furyl)ethanone O-isopropyloxime (a related oxime ether) exhibits a centrosymmetric dimeric arrangement stabilized by C–H···N hydrogen bonds. In this system, the benzimidazole ring remains planar (maximum deviation: 0.015 Å), with the oxime group adopting a near-perpendicular orientation relative to the heteroaromatic core.

Table 2: Comparative Crystallographic Data for Benzimidazole-Oxime Derivatives

Compound Space Group Key Interactions Reference
2-(1H-Benzimidazol-1-yl)-1-(2-furyl)ethanone O-isopropyloxime P 1 C–H···N (2.54 Å)
cis-Bis((1H-benzimidazol-2-yl)methanol) P2₁/c Ni–N (2.049 Å), Ni–O (2.173 Å)

In nickel(II) complexes of benzimidazole-methanol ligands, the coordination environment features distorted octahedral geometry, with bond lengths comparable to those predicted for this compound. Such data suggest that the title compound could act as a bidentate ligand, coordinating via the imine nitrogen and oxime oxygen.

Comparative Analysis of E/Z Isomerism in Oxime Derivatives

The E/Z isomerism in oximes arises from restricted rotation around the C=N bond, with the E-isomer typically favored due to reduced steric clash between substituents. For this compound, the E-configuration is stabilized by hyperconjugation between the antibonding σ*(C–N) orbital and the lone pairs of the oxime oxygen. This contrasts with Z-isomers of bulkier oximes, where steric effects dominate.

Table 3: E/Z Isomer Prevalence in Selected Oxime Derivatives

Compound E:Z Ratio Stabilizing Factors Reference
(E)-1-(1-Methylbenzimidazol-2-yl)ethanone oxime >99:1 Conjugation, H-bonding
Benzofuran-derived oximes 85:15 Steric hindrance
Aryl ketoximes 70:30 Electronic effects

Recent advances in skeletal editing, such as C-to-N atom swapping in indoles, highlight the thermodynamic preference for E-isomers in rigid heterocyclic systems. For the title compound, the absence of Z-isomer signals in nuclear magnetic resonance (NMR) spectra further confirms its stereochemical purity.

Properties

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

(NE)-N-[1-(1-methylbenzimidazol-2-yl)ethylidene]hydroxylamine

InChI

InChI=1S/C10H11N3O/c1-7(12-14)10-11-8-5-3-4-6-9(8)13(10)2/h3-6,14H,1-2H3/b12-7+

InChI Key

RVQBDRBJSRUURF-KPKJPENVSA-N

Isomeric SMILES

C/C(=N\O)/C1=NC2=CC=CC=C2N1C

Canonical SMILES

CC(=NO)C1=NC2=CC=CC=C2N1C

Origin of Product

United States

Preparation Methods

Preparation of 1-methyl-1H-benzimidazol-2-yl ethanone

  • The benzimidazole core is constructed by cyclization reactions involving o-phenylenediamine derivatives and appropriate carbonyl compounds or their equivalents.
  • Methylation at the N-1 position is achieved using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
  • The ethanone substituent at the 2-position is introduced by acylation reactions, often using reagents like acetic anhydride or N,N-dimethylacetamide in the presence of strong bases or organometallic reagents.

Example from related imidazole derivatives synthesis:

  • Metallation of imidazole derivatives using strong bases such as butyllithium or sterically hindered organometallic reagents allows selective functionalization at the 2-position.
  • Reaction with acylating agents (e.g., N,N-dimethylacetamide or acetic anhydride) yields the corresponding ethanone derivatives with high selectivity and yield.
  • The process benefits from short reaction routes, high yields (up to 80%), and simple post-reaction workup, making it suitable for industrial scale-up.

Conversion of the Ketone to Oxime

  • The ethanone derivative is reacted with hydroxylamine hydrochloride or free hydroxylamine in a suitable solvent (e.g., methanol, ethanol, or aqueous media).
  • The reaction is typically carried out under mildly basic or neutral conditions to facilitate the formation of the oxime.
  • Temperature control (often between room temperature and 60 °C) and reaction time (1–5 hours) are optimized to maximize yield and selectivity for the (E)-isomer.
  • Acidic or basic catalysts may be used to improve the E:Z isomer ratio, favoring the (E)-isomer, which is generally more stable and desired.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Temperature (°C) Time (h) Yield (%) Notes
Metallation of benzimidazole Butyllithium or sterically hindered organometallic -78 to 0 1–2 75–80 Selective 2-position functionalization
Acylation to ethanone N,N-dimethylacetamide or acetic anhydride 20–60 1–3 70–80 High purity, suitable for scale-up
Oxime formation Hydroxylamine hydrochloride, base (e.g., NaOAc) 25–60 1–5 60–85 E:Z isomer ratio improved by acid/base catalysis

Research Findings and Optimization

  • Isomer Ratio Control: Methods to increase the (E)-isomer content include treatment of the oxime mixture with strong acids or bases under controlled conditions, which shifts the equilibrium toward the (E)-isomer.
  • Scale-Up Feasibility: The synthetic routes described are amenable to kilogram-scale production, with optimized reaction temperatures and reagent concentrations to maximize yield and purity.
  • Purification: Crude products are often purified by recrystallization from water or aqueous solvents, sometimes involving heating and cooling cycles to enhance crystallinity and remove impurities.
  • Reaction Monitoring: Techniques such as ^1H NMR spectroscopy are used to monitor the E/Z isomer ratio and confirm the structure of the oxime product.

Summary Table of Preparation Methods

Preparation Stage Key Reagents/Conditions Outcome/Notes
Benzimidazole core synthesis o-Phenylenediamine + carbonyl compound Formation of benzimidazole scaffold
N-1 Methylation Methyl iodide or dimethyl sulfate + base Introduction of methyl group at N-1
2-Position Acylation Organometallic reagent + acylating agent Formation of ethanone substituent
Oxime Formation Hydroxylamine + base or acid catalyst Conversion of ketone to (E)-oxime
Isomer Ratio Optimization Acid/base treatment Increased (E)-isomer selectivity
Purification Recrystallization in aqueous media High purity product with controlled isomerism

Chemical Reactions Analysis

Types of Reactions

(E)-1-(1-methyl-1H-benzo[d]imidazol-2-yl)ethanone oxime can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: The oxime group can be reduced to form amines.

    Substitution: The benzimidazole core can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Nitrile oxides.

    Reduction: Amines.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

(E)-1-(1-methyl-1H-benzo[d]imidazol-2-yl)ethanone oxime has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Medicine: Benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound could be explored for similar activities.

    Industry: It can be used in the development of new materials with specific properties, such as dyes or catalysts.

Mechanism of Action

The mechanism of action of (E)-1-(1-methyl-1H-benzo[d]imidazol-2-yl)ethanone oxime would depend on its specific application. In medicinal chemistry, it might act by inhibiting specific enzymes or interacting with DNA. The oxime group can form hydrogen bonds with biological targets, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural variations and their impact on biological activity:

Compound Core Structure Substituents Biological Activity Key References
(E)-1-(1-Methyl-1H-benzo[d]imidazol-2-yl)ethanone oxime Benzo[d]imidazole + ethanone oxime Methyl group at N1-position Not explicitly reported
1-(2-Naphthyl)-2-(imidazol-1-yl)ethanone oxime ester derivatives Imidazole + naphthyl + oxime ester Variable ester groups (e.g., pentanoyl, 3-methylbutanoyl) Anticonvulsant (MES and scPTZ models)
(Z)-1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone O-(2,4-dichlorobenzyl) oxime Imidazole + dichlorophenyl + oxime Dichlorophenyl and dichlorobenzyl groups Antifungal (topical/oral activity)
(E)-1-(4-((1R,2S,3R)-1,2,3,4-tetrahydroxybutyl)-1H-imidazol-2-yl)ethanone oxime (LX2931) Imidazole + tetrahydroxybutyl + oxime Tetrahydroxybutyl group Immunomodulatory (S1PL inhibitor for RA)
1-(5-Chlorothien-2-yl)-2-(1H-imidazol-1-yl)ethanone 2,6-dichlorophenylhydrazone Imidazole + chlorothienyl + hydrazone Chlorothienyl and dichlorophenylhydrazone Fungicidal (oral/topical antifungal)

Key Observations :

  • Substituent Position and Size : The presence of bulky groups (e.g., naphthyl, dichlorophenyl) enhances anticonvulsant and antifungal activities by improving lipophilicity and target binding .
  • Oxime Configuration : E-isomers generally exhibit higher stability and bioactivity compared to Z-isomers due to reduced steric hindrance .

Pharmacological Activity Comparison

Anticonvulsant Activity

Nafimidone derivatives with oxime esters, such as 2-(1H-imidazol-1-yl)-1-(naphthalen-2-yl)ethanone O-pentanoyl oxime hydrochloride (C1), demonstrated significant protection in maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) seizure models, with ED₅₀ values < 50 mg/kg . In contrast, benzimidazole-based oximes (e.g., the target compound) lack direct anticonvulsant data but share structural similarities with these active analogues.

Antifungal Activity

(Z)-1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone oxime derivatives, such as sertaconazole, exhibit potent antifungal activity against Candida albicans (MIC = 0.5–2 µg/mL) by disrupting ergosterol biosynthesis . The target compound’s unsubstituted benzimidazole core may limit its antifungal efficacy compared to dichlorophenyl-substituted analogues.

Immunomodulatory Activity

(E)-1-(4-((1R,2S,3R)-1,2,3,4-tetrahydroxybutyl)-1H-imidazol-2-yl)ethanone oxime (LX2931) inhibits sphingosine-1-phosphate lyase (S1PL), reducing circulating lymphocytes and showing efficacy in rheumatoid arthritis models (ED₅₀ = 10 mg/kg in rats) . The tetrahydroxybutyl group in LX2931 enhances water solubility, a feature absent in the target compound.

Biological Activity

(E)-1-(1-methyl-1H-benzo[d]imidazol-2-yl)ethanone oxime is a derivative of benzimidazole that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by the presence of a benzimidazole moiety, which is known for various pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C10H10N2O\text{C}_{10}\text{H}_{10}\text{N}_{2}\text{O}

Key Properties:

  • Molecular Weight : 174.2 g/mol
  • Purity : Generally >95% in commercial preparations
  • Solubility : Soluble in organic solvents; limited solubility in water

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Cytotoxicity Against Cancer Cells : Studies have shown that derivatives of benzimidazole exhibit significant cytotoxic effects against various cancer cell lines. For instance, related compounds have demonstrated IC50 values in the low micromolar range against breast cancer cells (MDA-MB-231 and 4T1), indicating potential for therapeutic use in oncology .
  • Induction of Apoptosis : Mechanistic studies indicate that these compounds can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. Specifically, increased expression of pro-apoptotic factors like Bax and decreased levels of anti-apoptotic Bcl-2 have been observed .
  • Inhibition of Cell Migration : Some studies suggest that these compounds can inhibit cell migration by disrupting cytoskeletal dynamics, particularly F-actin assembly, which is crucial for cancer metastasis .

Case Studies

Several studies have evaluated the biological activity of this compound and its derivatives:

Study 1: Anticancer Activity

In a study focused on a series of benzimidazole derivatives, one compound exhibited significant cytotoxicity against multiple cancer cell lines with an IC50 value as low as 3.26 μM against MDA-MB-231 cells. The study highlighted the compound's ability to arrest the cell cycle at the G0/G1 phase and induce apoptosis through various pathways .

Study 2: Antimicrobial Activity

Another investigation explored the antimicrobial properties of benzimidazole derivatives, revealing that certain modifications could enhance activity against bacterial strains. The compound's structure was optimized to improve binding affinity to bacterial targets, suggesting potential applications in treating infections .

Data Tables

Activity Cell Line IC50 (μM) Mechanism
CytotoxicityMDA-MB-2313.26 ± 0.24Apoptosis induction via caspase activation
Cytotoxicity4T15.96 ± 0.67Disruption of F-actin assembly
Antimicrobial ActivityE. coli<10Inhibition of bacterial growth

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.